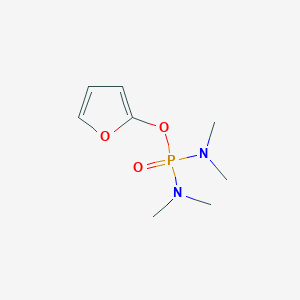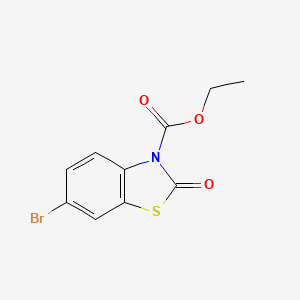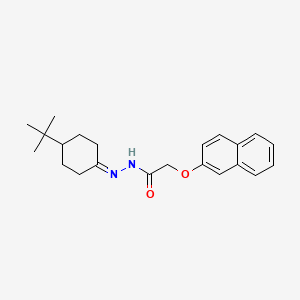![molecular formula C25H23BrN2O4 B11990239 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-94-8](/img/structure/B11990239.png)
9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-5-(3,4-dimetoxi-fenil)-2-(4-metoxi-fenil)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina es un compuesto orgánico complejo que pertenece a la clase de benzo[e]pirazolo[1,5-c][1,3]oxazinas. Este compuesto se caracteriza por su estructura única, que incluye un átomo de bromo, múltiples grupos metoxilo y un sistema de anillos heterocíclicos fusionados. Es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9-Bromo-5-(3,4-dimetoxi-fenil)-2-(4-metoxi-fenil)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina típicamente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación del Intermediario: El paso inicial implica la reacción de 3,4-dimetoxi-benzaldehído con 4-metoxi-fenilhidrazina para formar un intermediario de hidrazona.
Ciclización: El intermediario de hidrazona sufre ciclización en presencia de un catalizador adecuado, como el ácido acético, para formar el anillo de pirazol.
Bromación: El compuesto de pirazol resultante se broma luego usando bromo o un agente bromante como la N-bromosuccinimida (NBS) para introducir el átomo de bromo en la posición deseada.
Formación del Anillo Oxazina: El paso final implica la formación del anillo oxazina a través de una reacción de condensación con un aldehído o cetona apropiado en condiciones ácidas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxilo, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse al átomo de bromo o al anillo oxazina, lo que da como resultado productos de desbromación o apertura de anillo.
Sustitución: El átomo de bromo en el compuesto puede ser sustituido por varios nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica generalmente implican reactivos como la azida de sodio (NaN₃) o la tiourea (NH₂CSNH₂).
Productos Principales Formados
Oxidación: Derivados de quinona con posibles actividades biológicas.
Reducción: Productos desbromados o de apertura de anillo con propiedades químicas alteradas.
Sustitución: Nuevos derivados con grupos funcionales modificados, que potencialmente mejoran la actividad biológica o la solubilidad.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, el compuesto se estudia por su potencial como molécula bioactiva. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En química medicinal, el compuesto se investiga por sus posibles aplicaciones terapéuticas. Su capacidad para interactuar con objetivos biológicos específicos lo convierte en un prometedor compuesto principal para el desarrollo de nuevos productos farmacéuticos.
Industria
En el sector industrial, el compuesto puede utilizarse en la producción de productos químicos especiales, agroquímicos y ciencia de los materiales. Sus propiedades únicas se pueden aprovechar para el desarrollo de nuevos materiales con funcionalidades específicas.
Mecanismo De Acción
El mecanismo de acción de 9-Bromo-5-(3,4-dimetoxi-fenil)-2-(4-metoxi-fenil)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en las vías biológicas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y dando lugar a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas, bloquear la señalización de los receptores o inducir la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
9-Bromo-5-(3,4-dimetoxi-fenil)-2-fenil-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina: Carece del grupo metoxilo en el anillo fenilo.
5-(3,4-Dimetoxi-fenil)-2-(4-metoxi-fenil)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina: Carece del átomo de bromo.
9-Bromo-5-(3,4-dimetoxi-fenil)-2-(4-metoxi-fenil)-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina: Carece de la porción dihidro.
Unicidad
La presencia del átomo de bromo, los múltiples grupos metoxilo y la porción dihidro en 9-Bromo-5-(3,4-dimetoxi-fenil)-2-(4-metoxi-fenil)-5,10b-dihidro-1H-benzo[e]pirazolo[1,5-c][1,3]oxazina lo hace único en comparación con compuestos similares. Estas características estructurales contribuyen a su reactividad química distintiva y sus posibles actividades biológicas, diferenciándolo de otros compuestos relacionados.
Propiedades
Número CAS |
303060-94-8 |
|---|---|
Fórmula molecular |
C25H23BrN2O4 |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
9-bromo-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23BrN2O4/c1-29-18-8-4-15(5-9-18)20-14-21-19-13-17(26)7-11-22(19)32-25(28(21)27-20)16-6-10-23(30-2)24(12-16)31-3/h4-13,21,25H,14H2,1-3H3 |
Clave InChI |
UQVBVONTMWGJNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC(=C(C=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-3-cyclohexyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990195.png)

![(4E)-5-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11990203.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11990207.png)
![9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990214.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990225.png)

![(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11990231.png)


